Compound Description: This broad category encompasses a range of derivatives based on the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core structure. These derivatives are frequently explored for their potential as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of pharmaceuticals like quinolones and naphthyridines. [, , ]
Relevance: These compounds share the same diazabicyclo[2.2.1]heptane core structure with (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane, differing primarily in the substituents attached to the core. This structural similarity suggests potential overlap in their chemical properties and potential applications. [, , ]
Compound Description: This compound serves as a key intermediate in synthesizing novel naphthyridones. []
Relevance: This compound shares the same (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core structure with (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane. It highlights the use of this bicyclic scaffold in building more complex molecules with potential pharmaceutical applications. []
(1R,4R,7S)- and (1S,4S,7S)-2-(4-Tolylsulfonyl)-5-phenylmethyl-7-methyl-2,5- diazabicyclo[2.2.1]heptanes
Compound Description: These two diastereomers, synthesized from trans-4-hydroxy-L-proline, also act as intermediates in the preparation of new quinolone antibiotics. []
Relevance: The (1R,4R,7S)-diastereomer shares the same (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core as (1R,4R)-2-(4-methoxyphenyl)-2,5- diazabicyclo[2.2.1]heptane. These molecules exemplify how variations in stereochemistry and substitutions on the core scaffold can lead to diverse applications in medicinal chemistry. []
Compound Description: Similar to their (1R,4R) counterparts, these derivatives based on the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core are also investigated for their role as chiral ligands in asymmetric catalysis. [, ]
Relevance: Although enantiomeric to (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane, these derivatives highlight the importance of stereochemistry in determining the properties and applications of these bicyclic compounds. [, ]
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Compound Description: This compound is a specific example of a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative. []
Relevance: This compound further illustrates the structural diversity achievable within the diazabicyclo[2.2.1]heptane family and emphasizes the significance of stereochemistry, even in the absence of other bulky substituents. []
Compound Description: The crystal structure of this compound has been characterized. []
Relevance: This compound, although enantiomeric to (1R,4R)-2-(4-methoxyphenyl)-2,5- diazabicyclo[2.2.1]heptane, provides valuable insights into the conformational preferences and intermolecular interactions of this bicyclic system. []
7-(1-, 3-, 4-, and 6-Methyl-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-substituted Naphthyridines
Compound Description: This series of compounds was developed to investigate the structure-activity relationships of fluoronaphthyridine antibacterial agents. These derivatives aimed to maintain potent antibacterial activity while minimizing unwanted side effects, specifically the pseudoallergic reactions associated with the parent compound. []
Relevance: These compounds highlight the use of the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold, similar to (1R,4R)-2-(4-methoxyphenyl)-2,5- diazabicyclo[2.2.1]heptane, in developing pharmaceutical agents. The varying methyl substitutions on the bicyclic ring provide insights into the influence of steric effects on biological activity. []
Compound Description: These two specific derivatives exhibited promising in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria. Compound 49, in particular, demonstrated a less pronounced effect on blood pressure compared to the parent compound and was selected for further preclinical development. []
Relevance: These compounds further exemplify the success of incorporating the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold, akin to (1R,4R)-2-(4-methoxyphenyl)-2,5- diazabicyclo[2.2.1]heptane, into drug candidates. Their specific substitutions offer insights into optimizing the pharmacological properties of this class of compounds. []
Compound Description: This series of compounds investigated various diazabicycloalkyl side chains at the 7-position of the quinolone core to optimize antibacterial activity against veterinary pathogens. []
Relevance: These compounds, although not containing the specific (1R,4R)-2,5- diazabicyclo[2.2.1]heptane structure, demonstrate the successful application of similar diazabicycloalkane moieties in medicinal chemistry, particularly in the development of antibacterial agents. []
Danofloxacin (Advocin)
Compound Description: This compound, originally known as CP-76,136, is a potent antibacterial agent developed specifically for veterinary use. It incorporates the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl group at the 7-position of the quinolone core and a cyclopropyl substituent at the N1 position. []
Relevance: While Danofloxacin contains the enantiomeric (1S,4S) diazabicyclo[2.2.1]heptane core compared to (1R,4R)-2-(4-methoxyphenyl)-2,5- diazabicyclo[2.2.1]heptane, its success as a veterinary drug highlights the potential of this bicyclic system in developing therapeutic agents. []
Compound Description: These compounds were used as starting materials in Suzuki-Miyaura coupling reactions to synthesize a library of novel N-(4-pyridazinyl)-bridged bicyclic sulfonamides. This reaction employed a Pd-PEPPSI-IPr catalyst and demonstrated high efficiency under mild conditions. []
Relevance: These compounds demonstrate the versatility of the 2,5-diazabicyclo[2.2.1]heptane scaffold, as seen in (1R,4R)-2-(4-methoxyphenyl)-2,5- diazabicyclo[2.2.1]heptane, in synthetic transformations and its potential in accessing diverse chemical libraries for drug discovery. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.